5-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine
Description
Properties
Molecular Formula |
C10H9BrF3N |
|---|---|
Molecular Weight |
280.08 g/mol |
IUPAC Name |
5-bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine |
InChI |
InChI=1S/C10H9BrF3N/c11-7-2-3-8(15-6-7)9(4-1-5-9)10(12,13)14/h2-3,6H,1,4-5H2 |
InChI Key |
FPGIXUNCOZSKKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=NC=C(C=C2)Br)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine typically involves two key components:
- Construction or functionalization of the bromopyridine core.
- Introduction of the trifluoromethyl-substituted cyclobutyl group onto the pyridine ring.
The preparation can be divided into:
- Preparation of brominated pyridine derivatives.
- Synthesis and attachment of the trifluoromethyl-cyclobutyl fragment.
Preparation of Bromopyridine Precursors
A common precursor is 2-bromo-4-(trifluoromethyl)pyridine or related bromopyridines, which can be synthesized or commercially obtained. Methods for bromopyridine preparation include:
- Palladium-catalyzed cross-coupling reactions using palladium acetate or tris-(dibenzylideneacetone)dipalladium(0) with appropriate ligands (e.g., trifuran-2-yl-phosphane, Xantphos) in tetrahydrofuran or 1,4-dioxane under inert atmosphere at temperatures between 20°C and 120°C.
- Copper-mediated coupling reactions at elevated temperatures (~190°C) with activated copper bronze to form bipyridine derivatives, which can be further functionalized.
Synthesis of the Trifluoromethyl-Cyclobutyl Fragment
The trifluoromethyl-cyclobutyl moiety is introduced using specialized synthetic routes, including:
Coupling of the Trifluoromethyl-Cyclobutyl Group to Bromopyridine
The key step involves coupling the trifluoromethyl-cyclobutyl fragment to the bromopyridine ring, typically via:
- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, or Stille couplings) under inert atmosphere.
- Conditions often involve Pd catalysts with phosphine ligands, bases such as cesium carbonate or potassium carbonate, and solvents like tetrahydrofuran or dioxane.
- Reaction temperatures range from room temperature to 110°C, with reaction times from several hours to overnight.
Detailed Example Synthesis Procedure
Preparation of 2-Bromo-4-(trifluoromethyl)pyridine
Coupling to Form this compound
Research Data and Characterization
- NMR Spectroscopy: Proton and fluorine NMR confirm the presence of the trifluoromethyl group and cyclobutyl ring attached to the pyridine scaffold.
- Mass Spectrometry: ESI-MS data show molecular ion peaks consistent with the expected molecular weight.
- X-ray Crystallography: Structural confirmation for several trifluoromethyl-cyclobutyl pyridine derivatives, validating the coupling position and stereochemistry.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | 2-Bromo-4-(trifluoromethyl)pyridine, cyclobutyl precursors |
| Catalysts | Pd(OAc)2, Pd2(dba)3, phosphine ligands (Xantphos, P(2-furyl)3) |
| Bases | Cesium carbonate (Cs2CO3), potassium carbonate (K2CO3) |
| Solvents | Tetrahydrofuran (THF), 1,4-dioxane |
| Temperature | 20°C to 120°C |
| Reaction time | 2 to 24 hours |
| Purification | Silica gel chromatography, crystallization, distillation |
| Typical yields | 37% to 92% depending on step and scale |
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alkoxides.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Catalysts: Palladium-based catalysts for coupling reactions.
Major Products
Substituted Pyridines: Formed by substitution reactions.
Pyridine N-oxides: Formed by oxidation reactions.
Coupled Products: Formed by cross-coupling reactions.
Scientific Research Applications
5-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects and Structural Variations
The following compounds are compared based on substituent type, molecular properties, and reactivity:
Table 1: Key Structural and Physical Properties of Analogs
Key Observations:
Steric Effects :
- The cyclobutyl-CF₃ group in the target compound introduces greater steric bulk compared to the cyclopropyl-CF₃ analog and the linear CF₃ group in . This may hinder nucleophilic attacks but enhance selectivity in coupling reactions.
- The phenyl group in provides bulk without electron-withdrawing effects, favoring π-π interactions in materials science applications.
Electronic Effects :
- CF₃ groups (direct or via cyclobutyl) are strongly electron-withdrawing, activating the pyridine ring for electrophilic substitution at specific positions.
- Fluorine in exerts a weaker electron-withdrawing effect compared to CF₃, resulting in lower boiling points (162–164°C) and higher volatility .
Synthetic Accessibility :
- The alkenyl-substituted analog in demonstrates moderate yield (30% over three steps), suggesting challenges in synthesizing branched pyridine derivatives .
- Cyclobutyl-containing compounds may require specialized reagents (e.g., strained cyclobutane precursors), increasing synthetic complexity compared to cyclopropane analogs.
Reactivity and Functionalization Potential
- Cross-Coupling Reactions :
Bromine at the 5-position enables Suzuki-Miyaura couplings in all analogs. The target compound’s cyclobutyl-CF₃ group may slow reaction kinetics due to steric hindrance compared to less bulky derivatives like 5-bromo-2-fluoropyridine . - Metabolic Stability : CF₃-substituted compounds (e.g., and the target) are prized in drug discovery for their resistance to oxidative metabolism, a trait absent in phenyl or alkenyl analogs .
Q & A
Q. How can kinetic isotope effect (KIE) studies elucidate rate-determining steps in palladium-catalyzed functionalization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
